3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid, also known as (E)-3-(4-(methoxycarbonyl)furan-2-yl)acrylic acid, is an organic compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . This compound is characterized by the presence of a furan ring substituted with a methoxycarbonyl group and a propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the methoxycarbonyl and propenoic acid functionalities. One common method involves the esterification of furan-2-carboxylic acid followed by a Wittig reaction to introduce the propenoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Furanones
Reduction: Saturated acids
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
- 3-(Furan-2-yl)prop-2-enoic acid
- 3-(Methoxycarbonyl)furan-2-yl)acrylic acid
- 3-(Furan-2-yl)acrylic acid
Comparison: 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both the methoxycarbonyl and propenoic acid functionalities, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity due to these functional groups .
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h2-5H,1H3,(H,10,11) |
InChI Key |
MFYJHNSYMFVVOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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